Etaqualone

Catalog No.
S1526084
CAS No.
97979-65-2
M.F
C17H16N2O
M. Wt
264.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etaqualone

CAS Number

97979-65-2

Product Name

Etaqualone

IUPAC Name

3-(2-ethylphenyl)-2-methylquinazolin-4-one

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C17H16N2O/c1-3-13-8-4-7-11-16(13)19-12(2)18-15-10-6-5-9-14(15)17(19)20/h4-11H,3H2,1-2H3

InChI Key

UVTJKLLUVOTSOB-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C

Synonyms

3-(2-Ethylphenyl)-2-methyl-4(3H)-quinazolinone Monohydrochloride; 3-(o-Ethylphenyl)-2-methyl-4(3H)-quinazolinone Hydrochloride; Aolan Hydrochloride; Athinazone Hydrochloride; Ethinazone Hydrochloride; NSC 96163 Hydrochloride;

Canonical SMILES

CCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C

Description

The exact mass of the compound Etaqualone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96163. It belongs to the ontological category of quinazolines in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Etaqualone is a synthetic compound classified as a quinazolone derivative, primarily recognized for its sedative and hypnotic properties. Its chemical formula is C₁₇H₁₆N₂O, and it is structurally related to both barbiturates and benzodiazepines. The compound was initially developed in the 1960s as a potential treatment for insomnia and anxiety disorders. Its mechanism of action is believed to involve the enhancement of gamma-aminobutyric acid (GABA) receptor sensitivity, similar to other central nervous system depressants .

That are significant for both its synthesis and its degradation. Key reactions include:

  • Oxidation: Etaqualone can be oxidized to form various metabolites, which may have different pharmacological effects.
  • Hydrolysis: In aqueous environments, etaqualone can hydrolyze, leading to the formation of less active or inactive compounds.
  • Substitution Reactions: The nitrogen atoms in the quinazolone structure can participate in substitution reactions, potentially modifying the compound's pharmacological profile .

The biological activity of etaqualone is primarily characterized by its sedative and anxiolytic effects. Research indicates that etaqualone acts on GABA receptors, increasing their sensitivity to GABA, which enhances inhibitory neurotransmission in the brain. This mechanism results in effects such as:

  • Sedation: Inducing sleepiness and relaxation.
  • Anxiolytic Effects: Reducing anxiety levels.
  • Muscle Relaxation: Providing relief from muscle tension .

The synthesis of etaqualone can be achieved through several methods. The most common routes include:

  • Condensation Reactions: Combining 2-amino-N-(2-ethylphenyl)benzamide with appropriate reagents.
  • Cyclization: Forming the quinazolone ring structure through cyclization reactions.
  • Multi-step Synthesis: Involving various intermediates that eventually lead to etaqualone.

ChemicalBook outlines six distinct synthetic routes that can be employed to produce etaqualone effectively .

Interaction studies involving etaqualone have focused on its pharmacokinetic properties and interactions with other substances. Notable findings include:

  • Synergistic Effects with Alcohol: Co-administration can lead to enhanced sedation and respiratory depression.
  • Interactions with Other CNS Depressants: Increased risk of overdose when combined with other sedatives or tranquilizers .

These interactions necessitate caution when considering etaqualone in clinical or research settings.

Etaqualone shares structural and functional similarities with several other compounds known for their sedative properties. Below is a comparison highlighting its uniqueness:

CompoundStructure TypePrimary UseUnique Features
BarbituratesBarbituric Acid DerivativesAnesthesia, SedationHigh potential for addiction and overdose
BenzodiazepinesBenzodiazepine DerivativesAnxiety, InsomniaLower risk of overdose compared to barbiturates
MethaqualoneQuinazoloneSedativeSimilar mechanism but more potent; banned in many countries
ZolpidemImidazopyridineInsomniaShorter half-life; selective action on GABA receptors

Etaqualone's unique position lies in its specific structural characteristics as a quinazolone derivative, differentiating it from both barbiturates and benzodiazepines while still exhibiting similar pharmacological effects .

XLogP3

2.9

Melting Point

81.0 °C

UNII

HFS3HB32J7

Other CAS

7432-25-9

Wikipedia

Etaqualone

Dates

Modify: 2023-07-17

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